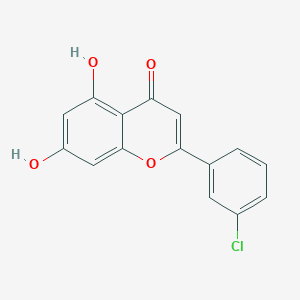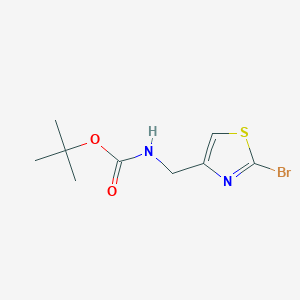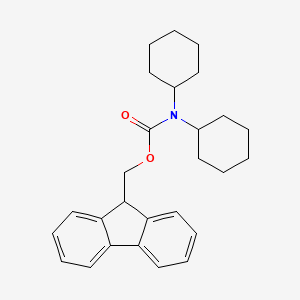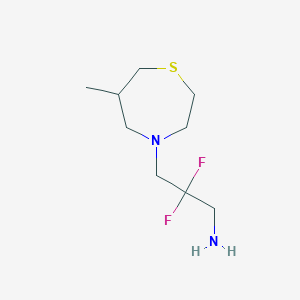
(E)-2-(4-methoxyphenyl)ethenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(4-methoxyphenyl)ethenol is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an ethenol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-methoxyphenyl)ethenol typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and a suitable alkyne or alkene precursor.
Reaction Conditions: The reaction is often carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate.
Catalysts: Palladium or copper catalysts are commonly used to facilitate the coupling reaction.
Solvents: Common solvents include ethanol, methanol, or dimethyl sulfoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
(E)-2-(4-methoxyphenyl)ethenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ethenol group to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or sodium hydride are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of (E)-2-(4-methoxyphenyl)ethane.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
(E)-2-(4-methoxyphenyl)ethenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and fragrances.
作用机制
The mechanism of action of (E)-2-(4-methoxyphenyl)ethenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, oxidative stress, and cell signaling.
相似化合物的比较
Similar Compounds
(E)-2-(4-hydroxyphenyl)ethenol: Similar structure but with a hydroxyl group instead of a methoxy group.
(E)-2-(4-methylphenyl)ethenol: Similar structure but with a methyl group instead of a methoxy group.
(E)-2-(4-ethoxyphenyl)ethenol: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
(E)-2-(4-methoxyphenyl)ethenol is unique due to the presence of the methoxy group, which can influence its reactivity, solubility, and biological activity. The methoxy group can also serve as a site for further chemical modifications, enhancing the compound’s versatility in various applications.
属性
分子式 |
C9H10O2 |
|---|---|
分子量 |
150.17 g/mol |
IUPAC 名称 |
(E)-2-(4-methoxyphenyl)ethenol |
InChI |
InChI=1S/C9H10O2/c1-11-9-4-2-8(3-5-9)6-7-10/h2-7,10H,1H3/b7-6+ |
InChI 键 |
HLOZUROOXAWGSD-VOTSOKGWSA-N |
手性 SMILES |
COC1=CC=C(C=C1)/C=C/O |
规范 SMILES |
COC1=CC=C(C=C1)C=CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


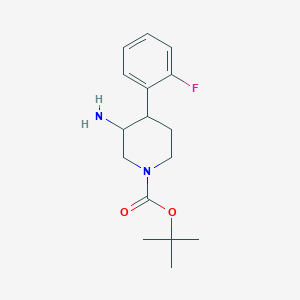


![1,1'-(2,6-Dimethyl-1,2,3,4-tetrahydro-[3,4'-bipyridine]-3,5-diyl)diethanone](/img/structure/B13147957.png)
